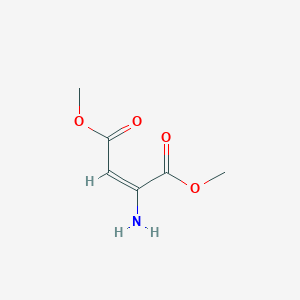

Dimethyl 2-aminomaleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-aminomaleate is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.13996 . It is also known by its CAS number 7542-93-0 .

Synthesis Analysis

A novel approach to amino acid synthesis involves acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated, and N-formylated derivatives . This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities, and being secure in the knowledge that there is no risk of racemization and epimerization .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-aminomaleate consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms . The structure is complex and requires further analysis for a detailed understanding.

Chemical Reactions Analysis

The chemical reactions involving Dimethyl 2-aminomaleate are complex and varied. For instance, a study has shown that a novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed . N-Methylation, N,O-dimethylation, and N-formylation of various amino acids have been successfully achieved using this simple acid-assisted method .

科学的研究の応用

Chemical Synthesis and Properties

Dimethyl 2-aminomaleate plays a role in chemical synthesis. For instance, in the study of autoassembling of quinuclidine nuclei, dimethyl acetylenedicarboxylate reacts with triacetonamine to form aminomaleate. This process, confirmed by spectroscopic methods and X-ray diffraction analysis, is essential in understanding chemical transformations retaining the quinuclidine nucleus (Kostyanovsky et al., 1996).

Proteomics Research

In proteomics research, stable isotope dimethyl labeling, which involves dimethyl 2-aminomaleate, is a crucial technique for quantitative protein analysis. This method is favored due to its reliability, cost-effectiveness, and applicability to a wide range of samples. It plays a significant role in high-throughput proteomics experiments (Boersema et al., 2009).

Electrophysiological Responses in Neurons

Dimethyl sulfoxide, a related compound, influences electrophysiological responses in hippocampal neurons. It suppresses responses induced by glutamate and other compounds, showing potential implications for studies involving glutamatergic neurotransmission (Lu & Mattson, 2001).

Synthesis of Pyroglutamic Acid Derivatives

The synthesis of pyroglutamic acid derivatives involves dimethyl 2-aminomaleate. This compound is used in enantioselective Michael-proton transfer-lactamization processes, highlighting its significance in the synthesis of complex organic compounds (Chaheine, 2021).

Neuroprotective Effects in Neuroinflammation

In the context of neuroinflammation, dimethyl fumarate, a derivative of dimethyl 2-aminomaleate, exhibits neuroprotective effects. This compound activates the Nrf2 antioxidant pathway, suggesting its potential use in treating neurodegenerative conditions (Pitarokoili et al., 2015).

Chemoenzymatic Synthesis of Citramalic Acid

Dimethyl 2-aminomaleate is involved in the chemoenzymatic synthesis of (R)-(-)-citramalic acid, a process essential for producing certain chemical compounds. This synthesis demonstrates the compound's utility in creating specific enantiomers of organic substances (Yang et al., 1992).

Plant Growth Regulation

N-dimethylaminomaleamic acid, a related compound, has been found to retard the growth of various plants. This effect is significant in agricultural research and the development of growth regulators (Riddell et al., 1962).

特性

IUPAC Name |

dimethyl (E)-2-aminobut-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYDMGCIAJUICI-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\C(=O)OC)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-aminomaleate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)

![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)

![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)

sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)

![methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2728875.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2728876.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2728880.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)